safety data sheet MSDS 2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehyde
safety data sheet MSDS 2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehyde
Title: Comprehensive Safety, Handling, and Application Guide for 2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehyde in Drug Discovery
Executive Summary & Chemical Significance
In the landscape of modern medicinal chemistry, heterocyclic building blocks are the foundational architecture for targeted therapeutics. 2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehyde is a highly specialized, dual-pharmacophore intermediate. It combines the hydrogen-bond accepting/donating versatility of an imidazole ring with the electrophilic reactivity of a pyrimidine-5-carbaldehyde core.
This compound is predominantly utilized in the synthesis of kinase inhibitors, antimicrobial benzimidazole-pyrimidine hybrids, and mesoionic pyrido[1,2-a]pyrimidinones[1][2]. The formyl group serves as an ideal handle for carbon-carbon or carbon-nitrogen bond formation (e.g., reductive amination, Knoevenagel condensation), while the imidazole moiety frequently acts as a crucial hinge-binding motif in metalloenzyme active sites[3][4].
As a Senior Application Scientist, I have structured this whitepaper to transcend a standard Safety Data Sheet (SDS). This guide synthesizes regulatory hazard data with the mechanistic causality behind its reactivity, providing a self-validating framework for safe handling and experimental execution.
Physicochemical Profiling & Mechanistic Toxicology
To safely handle 2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehyde, researchers must understand that its biological hazards are a direct consequence of its synthetic utility. The very electrophilicity that makes the aldehyde useful in the lab makes it a sensitizer in vivo.
Chemical Identity & Physical Properties
Data summarized for rapid comparative analysis during assay design.
| Property | Value / Description | Mechanistic Implication |
| Molecular Formula | C8H6N4O | High nitrogen content; potential for complexation with transition metals. |
| Appearance | Pale yellow to off-white solid | Coloration often indicates extended conjugation between the rings. |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly in H2O | Requires polar aprotic solvents for high-concentration stock solutions. |
| Reactivity Handle | C5-Formyl (Aldehyde) | Susceptible to nucleophilic attack and auto-oxidation. |
GHS Hazard Classifications & Causality
Standard safety data for pyrimidine-5-carbaldehydes and imidazole derivatives dictate strict handling protocols[5]. The table below outlines the Global Harmonized System (GHS) classifications and the chemical causality behind each hazard.
| GHS Classification | Hazard Statement | Chemical Causality (The "Why") |
| Acute Tox. 4 (Oral) | H302: Harmful if swallowed | The compound's low molecular weight and lipophilicity allow rapid gastrointestinal absorption, interfering with cellular nucleophiles. |
| Skin Irrit. 2 | H315: Causes skin irritation | The basic nitrogen atoms in the imidazole and pyrimidine rings disrupt the slightly acidic mantle of the human epidermis. |
| Eye Dam. 1 / Irrit. 2 | H318/H319: Serious eye damage | Imidazole derivatives are known to cause severe, sometimes irreversible, corneal opacity and chemosis due to localized pH changes and tissue penetration. |
| Skin Sens. 1 | H317: May cause allergic reaction | Aldehydes act as haptens. They covalently bind to skin proteins via Schiff base formation with lysine residues, triggering an immune response[6]. |
| STOT SE 3 | H335: Respiratory irritation | Inhalation of fine dust particles exposes the sensitive mucosal membranes of the respiratory tract to the reactive formyl group. |
Authoritative Handling & Storage Protocols
The integrity of 2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehyde degrades rapidly if the chemical logic of its structure is ignored.
Storage Causality: Aldehydes are highly susceptible to auto-oxidation via radical pathways when exposed to atmospheric oxygen, converting the active formyl group into a dead-end carboxylic acid. Furthermore, the basic imidazole nitrogen can act as an intermolecular catalyst for degradation.
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Protocol: Store strictly under an inert atmosphere (Argon or Nitrogen). Maintain temperatures between 2°C and 8°C (or -20°C for long-term storage) in tightly sealed, light-resistant containers[5].
Engineering Controls: Due to the risk of severe eye damage and respiratory sensitization, all physical manipulations (weighing, transferring) must occur within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood. Nitrile gloves (minimum 0.11 mm thickness) and tightly fitting safety goggles are non-negotiable[7].
Experimental Methodology: Reductive Amination Workflow
The most common application of this compound in drug discovery is the generation of secondary amines via reductive amination. The following protocol is a self-validating system designed to maximize yield while preventing the premature reduction of the aldehyde.
Why Sodium Triacetoxyborohydride (STAB)? Unlike Sodium Borohydride ( NaBH4 ), which is a hard, highly reactive reducing agent that will rapidly reduce the starting aldehyde to an alcohol, STAB ( NaBH(OAc)3 ) is a mild, sterically hindered hydride source. It selectively reduces the transient, protonated imine intermediate without touching the unreacted aldehyde[8].
Step-by-Step Protocol:
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Imine Formation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehyde in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration).
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Amine Addition: Add 1.1 equivalents of the desired primary amine. Stir the mixture at room temperature for 2 hours. Expert Insight: Do not add the reducing agent yet. Allowing the imine to fully form prevents the accumulation of pyrimidyl alcohol byproducts.
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Reduction: Cool the reaction to 0°C. Add 1.5 equivalents of Sodium Triacetoxyborohydride ( NaBH(OAc)3 ) portion-wise. Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine protonation, which accelerates the hydride transfer.
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Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC-MS or TLC (eluting with 5% MeOH in DCM).
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Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO3 . Causality: A basic quench neutralizes the acetic acid and breaks down boron complexes, freeing the secondary amine product. Extract with DCM (3x), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Synthetic Workflow Visualization
The following diagram illustrates the logical flow of the reductive amination process described above, highlighting the transformation from the hazardous electrophilic building block to the stable target inhibitor.
Workflow of Reductive Amination for Kinase Inhibitor Synthesis.
References
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MDPI. "Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties." MDPI, August 2025. [Link]
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National Institutes of Health (NIH). "Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors." PMC.[Link]
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MDPI. "Chirality in Organic and Mineral Systems: A Review of Reactivity." MDPI, February 2022. [Link]
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NICNAS. "1H-Imidazole: Human health tier II assessment." Industrial Chemicals Gov AU, October 2017. [Link]
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Semantic Scholar. "Easy synthesis of new series of pteridine analogs via 5-pyrimidinecarbaldehydes." Semantic Scholar. [Link]
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Chemos GmbH&Co.KG. "Safety Data Sheet: 1,1'-Carbonylbis-1H-imidazole." Chemos.de.[Link]
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